N-Acetylpsychosine N-Acetylpsychosine Short chain ceramide metabolite. Glycosphingolipid containing a galactose. Internal standard for HPLC of p-nitrobenzoyl derivatives of glycosphingolipids.
C2 Galactosylceramide is a bioactive sphingolipid. It inhibits IL-4 production by 23.24% in EL4 T cells when used at a concentration of 10 μM. C2 Galactosylceramide stimulates NF-κB activity in C6 glioma cells and activates mast cells in a concentration-dependent manner. It is cytotoxic to U937 cells in vitro (IC50 = 33 μM). C2 Galactosylceramide also suppresses the allogeneic mixed leukocyte reaction (MLR) response in murine spleen cells in a concentration-dependent manner.

Brand Name: Vulcanchem
CAS No.: 35823-61-1
VCID: VC21246310
InChI: InChI=1S/C26H49NO8/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-21(30)20(27-19(2)29)18-34-26-25(33)24(32)23(31)22(17-28)35-26/h15-16,20-26,28,30-33H,3-14,17-18H2,1-2H3,(H,27,29)/b16-15+/t20?,21-,22-,23+,24+,25-,26+/m1/s1
SMILES: CCCCCCCCCCCCCC=CC(C(COC1C(C(C(C(O1)CO)O)O)O)NC(=O)C)O
Molecular Formula: C26H49NO8
Molecular Weight: 503.7 g/mol

N-Acetylpsychosine

CAS No.: 35823-61-1

Cat. No.: VC21246310

Molecular Formula: C26H49NO8

Molecular Weight: 503.7 g/mol

* For research use only. Not for human or veterinary use.

N-Acetylpsychosine - 35823-61-1

Specification

Description Short chain ceramide metabolite. Glycosphingolipid containing a galactose. Internal standard for HPLC of p-nitrobenzoyl derivatives of glycosphingolipids.
C2 Galactosylceramide is a bioactive sphingolipid. It inhibits IL-4 production by 23.24% in EL4 T cells when used at a concentration of 10 μM. C2 Galactosylceramide stimulates NF-κB activity in C6 glioma cells and activates mast cells in a concentration-dependent manner. It is cytotoxic to U937 cells in vitro (IC50 = 33 μM). C2 Galactosylceramide also suppresses the allogeneic mixed leukocyte reaction (MLR) response in murine spleen cells in a concentration-dependent manner.

CAS No. 35823-61-1
Molecular Formula C26H49NO8
Molecular Weight 503.7 g/mol
IUPAC Name N-[(E,3R)-3-hydroxy-1-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-4-en-2-yl]acetamide
Standard InChI InChI=1S/C26H49NO8/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-21(30)20(27-19(2)29)18-34-26-25(33)24(32)23(31)22(17-28)35-26/h15-16,20-26,28,30-33H,3-14,17-18H2,1-2H3,(H,27,29)/b16-15+/t20?,21-,22-,23+,24+,25-,26+/m1/s1
Standard InChI Key HJFSOLRPKRHPEE-JDJMUKKDSA-N
Isomeric SMILES CCCCCCCCCCCCC/C=C/[C@H](C(CO[C@@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O)NC(=O)C)O
SMILES CCCCCCCCCCCCCC=CC(C(COC1C(C(C(C(O1)CO)O)O)O)NC(=O)C)O
Canonical SMILES CCCCCCCCCCCCCC=CC(C(COC1C(C(C(C(O1)CO)O)O)O)NC(=O)C)O
Appearance Unit:10 mgSolvent:nonePurity:98+%Physical solid

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator